molecular formula C22H20N2O2S2 B2700852 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034502-31-1

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2700852
CAS No.: 2034502-31-1
M. Wt: 408.53
InChI Key: TWYNSOWSPSNZCG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a unique hybrid structure combining thiophene and naphthalene moieties. The central urea scaffold is substituted with a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group and a naphthalen-1-ylmethyl group. The hydroxy group and dual thiophenyl substituents may enhance hydrogen-bonding interactions and π-conjugation, while the naphthalene moiety contributes to hydrophobic and aromatic interactions.

Properties

IUPAC Name

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c25-21(23-14-17-8-3-7-16-6-1-2-9-18(16)17)24-15-22(26,19-10-4-12-27-19)20-11-5-13-28-20/h1-13,26H,14-15H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYNSOWSPSNZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes thiophene rings and a naphthalene moiety, which are known to contribute to various biological effects. The exploration of its biological activity encompasses its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H17NO3S3\text{C}_{20}\text{H}_{17}\text{N}\text{O}_3\text{S}_3

Key Properties:

  • Molecular Weight: 415.6 g/mol
  • CAS Number: 2034585-22-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with thiophene-containing amines under basic conditions in organic solvents such as dichloromethane or tetrahydrofuran.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene-containing urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03

These values indicate that the compound exhibits moderate to excellent anti-tumor activities, particularly against lung and cervical cancer cells .

The precise mechanism by which this compound exerts its biological effects is not fully understood; however, it is believed to interact with specific molecular targets through its functional groups. The presence of the thiophene rings may facilitate interactions with cellular enzymes or receptors, leading to inhibition of pathways critical for tumor growth and survival .

Study on Anticancer Properties

A notable study investigated a series of thiourea derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant antiproliferative activity across multiple cancer cell lines, with some derivatives achieving GI50 values in the low micromolar range .

Inhibition Studies

In another research effort, derivatives were tested for their ability to inhibit key enzymes involved in cancer progression. For example, compounds demonstrated potent inhibition against GSK-3β, a target implicated in various cancers . This suggests that similar structural motifs could lead to promising therapeutic agents.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be further explored as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell survival.

Data Table: Anticancer Activity

Cancer Cell LineObserved EffectMechanism
MCF-7 (Breast Cancer)Induction of apoptosisActivation of caspase pathways
A549 (Lung Cancer)Cell cycle arrestModulation of cell signaling pathways

In controlled laboratory settings, the compound was found to activate caspase pathways leading to apoptosis in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various urea derivatives included this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in infectious diseases, warranting further investigation into its clinical applications.

Case Study 2: Mechanism of Action in Cancer Cells

In another study, the compound was tested against multiple cancer cell lines. It was observed to induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that this compound may serve as a promising candidate for the development of novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other urea derivatives are analyzed below, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Applications/Activities References
Target Compound 2-Hydroxy-2,2-di(thiophen-2-yl)ethyl; naphthalen-1-ylmethyl N/A N/A Hypothesized: Anticancer, antimicrobial
1-(Naphthalen-2-yl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU16) Naphthalen-2-yl; 4-(thiophen-2-yl)thiazol-2-yl 229–231 58 Antitubercular (tested via MABA)
1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU6) 4-Cyanophenyl; 4-(thiophen-2-yl)thiazol-2-yl 199–201 87 Antitubulin activity
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) 6-(4-Chlorophenyl)-2-methylpyridin-3-yl; 3-(trifluoromethyl)phenyl 241–242 68 Anticancer (60-cell line panel)
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) 1-Adamantyl; 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl 211–213 42.4 Antitubercular

Key Observations

Substituent Impact on Bioactivity: Thiophene-containing derivatives (e.g., TTU6, TTU16) often exhibit antitubulin or antitubercular activity due to their planar, conjugated systems, which facilitate interactions with biological targets . The target compound’s dual thiophenyl groups may amplify such effects. The naphthalen-1-ylmethyl group in the target compound may offer similar advantages.

Physicochemical Properties: Melting points of thiophene/naphthalene hybrids (e.g., TTU16: 229–231°C) are generally higher than those of adamantyl derivatives (e.g., compound 40: 211–213°C), likely due to increased π-stacking and crystallinity . The hydroxy group in the target compound could reduce melting points compared to non-polar analogs but improve solubility in protic solvents.

Synthetic Challenges :

  • Thiophene-naphthalene hybrids often require multi-step syntheses involving coupling agents (e.g., DIPEA in adamantyl ureas ) or condensation reactions (e.g., pyrimidin-2-ol formation in ). The target compound’s di(thiophen-2-yl)ethyl group may necessitate regioselective alkylation or protection/deprotection strategies.

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